molecular formula C17H30O2 B12695277 8,11-Heptadecadienoic acid CAS No. 93813-09-3

8,11-Heptadecadienoic acid

Cat. No.: B12695277
CAS No.: 93813-09-3
M. Wt: 266.4 g/mol
InChI Key: ZYJWXPONROMNOE-AVQMFFATSA-N
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Description

8,11-Heptadecadienoic acid is an unsaturated fatty acid with the molecular formula C17H30O2 It is characterized by the presence of two double bonds located at the 8th and 11th carbon atoms in the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 8,11-Heptadecadienoic acid can be synthesized through several methods. One common approach involves the catalytic hydrogenation of heptadecadienoic acid precursors. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is conducted under hydrogen gas at elevated pressures and temperatures .

Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from natural sources, such as seed oils of certain plants like Thespesia populnea and Gossypium hirsutum. The fatty acids are extracted using solvents and then purified through processes like distillation and chromatography .

Chemical Reactions Analysis

Types of Reactions: 8,11-Heptadecadienoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or ozone (O3), leading to the formation of epoxides or diols.

    Reduction: Reduction reactions typically involve hydrogenation using catalysts such as Pd/C, converting the double bonds into single bonds.

    Substitution: Halogenation reactions can introduce halogen atoms at the double bond positions, using reagents like bromine (Br2) or chlorine (Cl2).

Common Reagents and Conditions:

    Oxidation: KMnO4 in aqueous solution, O3 in an organic solvent.

    Reduction: Hydrogen gas (H2) with Pd/C catalyst.

    Substitution: Br2 or Cl2 in an inert solvent like carbon tetrachloride (CCl4).

Major Products Formed:

Scientific Research Applications

8,11-Heptadecadienoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8,11-Heptadecadienoic acid involves its interaction with cellular membranes and enzymes. It can modulate the fluidity of cell membranes and influence the activity of membrane-bound enzymes. Additionally, it may act as a ligand for certain receptors, triggering signaling pathways that regulate inflammation and cell proliferation .

Comparison with Similar Compounds

    8-Heptadecenoic acid: A monounsaturated fatty acid with a single double bond at the 8th carbon.

    9-Heptadecenoic acid: A monounsaturated fatty acid with a double bond at the 9th carbon.

    10-Heptadecenoic acid: Another monounsaturated fatty acid with a double bond at the 10th carbon.

Comparison: 8,11-Heptadecadienoic acid is unique due to the presence of two double bonds, which confer distinct chemical and physical properties compared to its monounsaturated counterparts.

Properties

CAS No.

93813-09-3

Molecular Formula

C17H30O2

Molecular Weight

266.4 g/mol

IUPAC Name

(8E,11E)-heptadeca-8,11-dienoic acid

InChI

InChI=1S/C17H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h6-7,9-10H,2-5,8,11-16H2,1H3,(H,18,19)/b7-6+,10-9+

InChI Key

ZYJWXPONROMNOE-AVQMFFATSA-N

Isomeric SMILES

CCCCC/C=C/C/C=C/CCCCCCC(=O)O

Canonical SMILES

CCCCCC=CCC=CCCCCCCC(=O)O

Origin of Product

United States

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